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molecular formula C5H10O6 B1209629 2-hydroxyacetic acid;2-hydroxypropanoic acid CAS No. 34346-01-5

2-hydroxyacetic acid;2-hydroxypropanoic acid

Cat. No. B1209629
M. Wt: 166.13 g/mol
InChI Key: XBBVURRQGJPTHH-UHFFFAOYSA-N
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Patent
US04612364

Procedure details

To 160 g (1.5 mol) of 85% lactic acid aqueous solution was added 38 g (0.5 mol) of glycolic acid and the mixture was subjected to heating under reduced pressure in nitrogen gas stream at 100° to 150° C./350 to 30 mmHg stepwise for 6 hours with removing distilled water, and then the resultant was subjected to a condensation reaction at 175° C./6 to 5 mmHg for 36 hours to give lactic acid-glycolic acid copolymer [monomer ratio: 75/25 (on a weight basis), average molecular weight: 14000, glass transition temperature: about 40 to 45° C⟧
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([OH:11])(=[O:10])[CH2:8][OH:9]>>[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([OH:11])(=[O:10])[CH2:8][OH:9] |f:2.3|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
C(C(O)C)(=O)O
Name
Quantity
38 g
Type
reactant
Smiles
C(CO)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heating under reduced pressure in nitrogen gas stream at 100° to 150° C./350 to 30 mmHg stepwise for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
with removing
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
the resultant was subjected to a condensation reaction at 175° C./6 to 5 mmHg for 36 hours
Duration
36 h

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)O.C(CO)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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